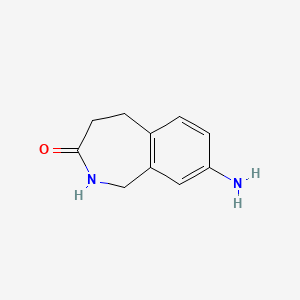

3H-2-Benzazepin-3-one, 8-amino-1,2,4,5-tetrahydro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

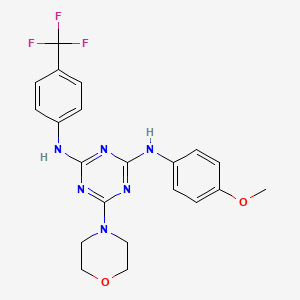

“3H-2-Benzazepin-3-one, 8-amino-1,2,4,5-tetrahydro-” is a type of benzazepine, which is a biologically important heterocyclic system . Benzazepines and their hydrogenated derivatives are used in the structure of various biologically active compounds . More specifically, the 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) is used as a core structure in a variety of constrained therapeutic peptide (turn) mimetics .

Synthesis Analysis

Modern synthetic methods for the preparation of 2-benzazepines have been presented, covering past 15 years of research . The synthesis of “3H-2-Benzazepin-3-one, 8-amino-1,2,4,5-tetrahydro-” has been achieved using transition metal-catalyzed reactions . Preparation of 3H-2-benzazepin-3-ones was achieved by using transition metal-catalyzed reactions: ring-closing metathesis of dimethylidene precursor or rhodium-catalyzed carbonylation of 2-alkynyl benzylamines .Molecular Structure Analysis

The molecular structure of “3H-2-Benzazepin-3-one, 8-amino-1,2,4,5-tetrahydro-” is characterized by a benzene ring annulated with an azepine ring . Depending on the attachment of the benzene ring at the b, c, or d bonds of the azepine ring, three types of isomeric structures are possible: 1-benzazepines I, 2-benzazepines II, and 3-benzazepines III .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3H-2-Benzazepin-3-one, 8-amino-1,2,4,5-tetrahydro-” include ring-closing metathesis of dimethylidene precursor and rhodium-catalyzed carbonylation of 2-alkynyl benzylamines .Aplicaciones Científicas De Investigación

Angiotensin Converting Enzyme Inhibitors

- 3H-2-Benzazepin-3-one derivatives have been investigated for their potential as angiotensin converting enzyme (ACE) inhibitors. A series of these derivatives demonstrated significant inhibitory effects on ACE, particularly in animal models, suggesting their applicability in the development of cardiovascular drugs (Stanton et al., 1985).

Synthetic Methodologies and Transformations

- Research has explored new synthetic methods for 3H-2-Benzazepin-3-one compounds. This includes methods for synthesizing dihydro- and tetrahydro-1H-2-benzazepin-1-ones, which are important for generating pharmacologically active compounds (Ackerman et al., 1972).

Peptide Mimetics and β-Turn Properties

- 3H-2-Benzazepin-3-one derivatives have been synthesized as tetrapeptide mimetics. These compounds, especially spiro-benzazepinone, show a strong preference for forming β-turn structures, which are significant in peptide and protein biochemistry (Rompaey et al., 2006).

Chiral Resolution and Synthesis

- Chiral resolution of racemic 3H-2-Benzazepin-3-one derivatives has been studied, providing insights into the synthesis of optically pure compounds, which can be crucial in the development of enantiomer-specific drugs (Wang Li, 2011).

Opioid Peptide Research

- 3H-2-Benzazepin-3-one scaffolds have been used in the synthesis of conformationally restricted dipeptidic moieties, contributing to the understanding of opioid receptors and the development of opioid analogs (Ballet et al., 2005).

Dopaminergic Activity in Neurological Research

- Studies have synthesized 3H-2-Benzazepin-3-one derivatives to evaluate their dopaminergic activity. This research contributes to the understanding of dopamine receptors and the development of treatments for neurological disorders (Pfeiffer et al., 1982).

Mecanismo De Acción

Target of Action

The primary targets of 8-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one are opioid receptors . These receptors play a crucial role in pain management, and the compound has been used in the design of potent opioid receptor antagonists .

Mode of Action

The compound interacts with its targets, the opioid receptors, by mimicking the natural ligands of these receptors . This interaction results in the inhibition of the receptors, thereby blocking the transmission of pain signals .

Biochemical Pathways

The compound affects the opioidergic pathway, which is involved in pain perception and response . By acting as an antagonist at the opioid receptors, it prevents the activation of these receptors and thus inhibits the downstream effects of pain signal transmission .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of opioid receptors . This inhibition prevents the transmission of pain signals, thereby providing analgesic effects .

Direcciones Futuras

The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . Considering the relevance of the topic, as well as the large array of publications that have appeared over the past two decades on modern methods of benzazepine derivative synthesis, it became necessary to analyze, systematize, and generalize the available information .

Propiedades

IUPAC Name |

8-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-9-3-1-7-2-4-10(13)12-6-8(7)5-9/h1,3,5H,2,4,6,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFLGHTUXQKETL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC2=C1C=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)butanamide](/img/structure/B2433056.png)

![11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B2433057.png)

![(E)-3-(4-butoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2433060.png)

![4-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]butanoic acid](/img/structure/B2433061.png)

![1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2433062.png)

![[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2433063.png)

![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2433064.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2433065.png)

![5-[(E)-2-(1-Tert-butyltriazol-4-yl)ethenyl]pyrazine-2-carbonitrile](/img/structure/B2433068.png)

![3-butyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2433074.png)